molecular formula C25H22N4O4 B7716100 N-(4-Acetamidophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

N-(4-Acetamidophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

Cat. No.: B7716100
M. Wt: 442.5 g/mol
InChI Key: JZTQVCFQKDVORQ-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an acetamidophenyl group, a phenoxyacetamide linkage, and a 1,2,4-oxadiazole ring substituted with a methylphenyl group. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The phenoxyacetamide linkage is then introduced through nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate acylating agent. Finally, the acetamidophenyl group is incorporated through acylation reactions involving acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetamidophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.

    Substitution: The phenoxy and acetamidophenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The oxadiazole ring and phenoxyacetamide linkage may enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    N-(4-Acetamidophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: Similar structure with a different methyl group position.

    N-(4-Acetamidophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: Chlorine substitution instead of methyl.

    N-(4-Acetamidophenyl)-2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: Fluorine substitution instead of methyl.

Uniqueness: N-(4-Acetamidophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the phenyl ring of the oxadiazole may influence its interaction with molecular targets and its overall stability.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and potential mechanisms of action. Further research and exploration of this compound could uncover new and exciting applications in various scientific fields.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-6-5-7-18(14-16)24-28-25(33-29-24)21-8-3-4-9-22(21)32-15-23(31)27-20-12-10-19(11-13-20)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTQVCFQKDVORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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